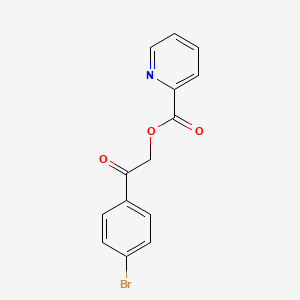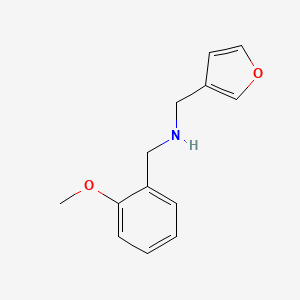
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, also known as TBN, is a chemical compound that belongs to the sulfonamide family. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone. TBN has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mecanismo De Acción
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity and the disruption of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide also binds to zinc ions in biological samples, resulting in a change in fluorescence intensity that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can have a number of biochemical and physiological effects. For example, it can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in scientific research is its high selectivity for zinc ions. This makes it a useful tool for the detection of zinc ions in biological samples. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in research laboratories. However, one limitation of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide. One area of interest is the development of new fluorescent probes based on 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide for the detection of other metal ions in biological samples. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, with the aim of developing new therapeutic agents for the treatment of these conditions. Finally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, which could lead to new insights into the regulation of acid-base balance in the body.
Métodos De Síntesis
The synthesis of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves the reaction of 2,4,6-trimethylaniline with 2-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide as a yellow crystalline solid. The purity of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been used in various scientific research applications, particularly in the field of biochemistry and molecular biology. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-8-11(2)16(12(3)9-10)23(21,22)17-14-6-5-7-15(13(14)4)18(19)20/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXILYYIPGLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)



